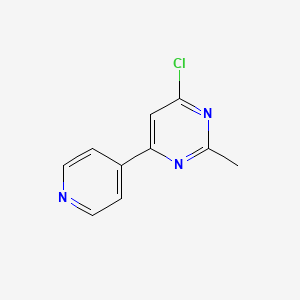

4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Chemical Research

Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. stackexchange.comclockss.org The pyrimidine scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. google.com Its significance is fundamentally rooted in its presence in the nucleobases of nucleic acids—cytosine, thymine, and uracil (B121893)—which are essential building blocks of DNA and RNA. stackexchange.comclockss.org This biological ubiquity has inspired chemists to explore pyrimidine derivatives for a vast array of therapeutic applications.

Research has demonstrated that pyrimidine-based compounds exhibit a wide spectrum of pharmacological activities. nih.govthieme.de These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihypertensive properties. stackexchange.comnih.gov The versatility of the pyrimidine ring, which allows for straightforward chemical modification at its 2, 4, 5, and 6 positions, enables the creation of large libraries of compounds for drug discovery screening. nih.gov Consequently, pyrimidine derivatives are not only targets of synthesis themselves but also serve as crucial raw materials and intermediates for the production of a multitude of other heterocyclic compounds and pharmaceutical drugs. stackexchange.com

| Derivative Class | Reported Biological/Pharmacological Activity | Reference |

|---|---|---|

| Aminopyrimidines | Anticancer, Kinase Inhibition, Antimalarial | nih.govmdpi.comsciprofiles.com |

| Thienopyrimidines | Anti-inflammatory, Antimicrobial, Antitumor | clockss.org |

| Pyrido[2,3-d]pyrimidines | Analgesic, Dihydrofolate Reductase Inhibition, Antioxidant | google.com |

| Fused Pyrimidines | Antiviral, Antihistaminic, Herbicidal | thieme.de |

Strategic Importance of 4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine as a Synthetic Intermediate and Building Block

The strategic value of this compound in organic synthesis is primarily derived from the reactivity of its 4-chloro substituent. Halogenated pyrimidines are exceptionally useful intermediates because the halogen atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. thieme.demdpi.com This reaction is one of the most important and frequently used methods in pyrimidine chemistry for creating new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

In the case of dichlorinated pyrimidines, substitution typically occurs preferentially at the 4-position over the 2-position. stackexchange.commdpi.com This regioselectivity makes this compound a predictable and reliable building block. The chlorine atom at the C4 position activates the ring for nucleophilic attack, allowing for its displacement by a wide range of nucleophiles, such as primary and secondary amines, phenols, and thiols. sciprofiles.comresearchgate.net This capability enables synthetic chemists to introduce diverse functional groups and molecular fragments onto the pyrimidine core, thereby generating novel and structurally varied molecules.

This "building block" approach is fundamental to combinatorial chemistry and medicinal chemistry, where the goal is often to synthesize a library of related compounds to explore structure-activity relationships (SAR). The pyridinyl and methyl groups on the scaffold also contribute to its utility, offering additional points for modification or for specific interactions in a biological target, while the chloro group serves as the primary handle for synthetic elaboration. thieme.detandfonline.com

| Property | Value |

|---|---|

| CAS Number | 61310-33-6 |

| Molecular Formula | C10H8ClN3 |

| Molecular Weight | 205.64 g/mol |

| Canonical SMILES | CC1=CC(=NC(=N1)C2=CC=NC=C2)Cl |

Overview of Current Research Trajectories Involving the Chemical Compound

Current research involving intermediates like this compound is heavily focused on the discovery of new therapeutic agents, particularly in the field of oncology. One of the most significant trajectories is the design and synthesis of protein kinase inhibitors. mdpi.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

The pyridinyl-pyrimidine core is a well-established scaffold for targeting the ATP-binding site of many kinases. mdpi.com In this context, this compound serves as an ideal starting point. Researchers utilize the reactive 4-chloro position to introduce various amine-containing fragments, which can form crucial hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition. mdpi.com For example, similar 2,4-disubstituted pyrimidine scaffolds have been successfully used to develop inhibitors for kinases such as Aurora kinase, ROS1, and Leucine-Rich Repeat Kinase 2 (LRRK2). nih.govacs.orgacs.orgnih.gov The research trajectory involves synthesizing a series of derivatives by reacting the chloropyrimidine intermediate with different amines and then evaluating these new compounds for their ability to inhibit specific kinases and block the proliferation of cancer cells.

Beyond kinase inhibitors, the versatility of this building block supports broader research into other areas of medicinal chemistry. The ability to easily generate a diverse set of derivatives allows for its use in screening campaigns against various biological targets, leading to the potential discovery of new bioactive molecules for a range of diseases.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-6-pyridin-4-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-2-4-12-5-3-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERCUFFRAPUCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 4 Chloro 2 Methyl 6 Pyridin 4 Yl Pyrimidine

Classical Synthetic Routes to Substituted Pyrimidines and Analogous Structures

Traditional methods for the synthesis of the pyrimidine (B1678525) core and its subsequent functionalization remain fundamental in organic chemistry. These routes typically involve the sequential construction of the heterocyclic ring followed by the introduction of the desired substituents.

Condensation Reactions for Pyrimidine Ring Formation

The construction of the pyrimidine ring is often accomplished through condensation reactions involving a 1,3-dicarbonyl compound or its equivalent and an amidine. A common and effective method is the Pinner synthesis, which involves the reaction of a β-keto ester or a 1,3-diketone with an amidine. slideshare.netslideshare.net

A plausible and widely utilized approach for forming the 2-methyl-6-(pyridin-4-yl)pyrimidine backbone involves a multi-step sequence. This typically begins with a Claisen-Schmidt condensation between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens. gordon.eduwikipedia.org In the context of the target molecule, 4-acetylpyridine (B144475) can be condensed with a suitable ester like ethyl acetate (B1210297) in the presence of a strong base to form a β-diketone, 1-(pyridin-4-yl)butane-1,3-dione. This intermediate can then be reacted with acetamidine (B91507) hydrochloride to yield 2-methyl-6-(pyridin-4-yl)pyrimidin-4-ol (B13344238).

| Reactant 1 | Reactant 2 | Condensing Agent | Intermediate | Final Product (before chlorination) |

|---|---|---|---|---|

| 4-Acetylpyridine | Ethyl acetate | Strong base (e.g., Sodium ethoxide) | 1-(pyridin-4-yl)butane-1,3-dione | 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol |

Alternatively, chalcones derived from the reaction of 4-acetylpyridine with a suitable aromatic aldehyde can be condensed with guanidine, urea, or thiourea (B124793) to form the pyrimidine ring.

Introduction of Halogen and Alkyl Substituents on the Pyrimidine Core

Once the 2-methyl-6-(pyridin-4-yl)pyrimidin-4-ol intermediate is synthesized, the next crucial step is the introduction of the chloro substituent at the 4-position. This is typically achieved through a deoxychlorination reaction. A widely used and effective reagent for this transformation is phosphorus oxychloride (POCl₃). nih.govdeepdyve.com The reaction involves heating the hydroxypyrimidine in the presence of POCl₃, often with a tertiary amine base like N,N-dimethylaniline, to facilitate the conversion of the hydroxyl group to a chloro group. nih.govdeepdyve.com The Vilsmeier-Haack reagent, formed from POCl₃ and a substituted amide like N,N-dimethylformamide (DMF), can also be employed for such chlorinations. wikipedia.orgorganic-chemistry.orgijpcbs.comchemistrysteps.com

A patent describes a method for the synthesis of 4-chloro-2-methylpyrimidine (B1348355) by reacting 2-methyl-4-hydroxypyrimidine with phosphorus oxychloride in the presence of an organic base. organic-chemistry.org Another synthetic route involves the preparation of 4,6-dichloro-2-methylpyrimidine (B42779) from 4,6-dihydroxy-2-methylpyrimidine (B75791) using triphosgene, which can then be selectively functionalized. google.com

| Starting Material | Chlorinating Agent | Typical Conditions | Product |

|---|---|---|---|

| 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-ol | Phosphorus oxychloride (POCl₃) | Heat, often with a tertiary amine base | 4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine |

| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene | Reflux in an inert solvent | 4,6-Dichloro-2-methylpyrimidine |

Incorporation of Pyridinyl Moiety via Established Coupling Strategies

An alternative and powerful strategy for the synthesis of this compound involves the use of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for forming carbon-carbon bonds between aromatic rings. mdpi.comresearchgate.net

In this approach, a pre-functionalized pyrimidine, such as 4,6-dichloro-2-methylpyrimidine, can be coupled with a pyridinylboronic acid derivative, specifically 4-pyridinylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. mdpi.comresearchgate.net One of the challenges in coupling reactions involving pyridinylboronic acids is the potential for the nitrogen atom in the pyridine (B92270) ring to coordinate with and deactivate the palladium catalyst. mdpi.com However, careful selection of ligands and reaction conditions can overcome this issue. organic-chemistry.org The regioselectivity of the Suzuki coupling on dichloropyrimidines often favors substitution at the 4-position. mdpi.com

| Pyrimidine Substrate | Boronic Acid Derivative | Catalyst | Typical Base | Product |

|---|---|---|---|---|

| 4,6-Dichloro-2-methylpyrimidine | 4-Pyridinylboronic acid | Pd(PPh₃)₄ or other Pd(0) complexes | K₂CO₃, K₃PO₄, or other inorganic bases | This compound |

Advanced Synthetic Approaches for Enhanced Efficiency and Selectivity

Catalytic Methods for Pyrimidine Core Construction and Functionalization

The use of catalysts can significantly enhance the efficiency of pyrimidine synthesis. Various metal catalysts, including palladium, copper, and nickel, have been employed to facilitate the construction and functionalization of the pyrimidine ring. For instance, one-pot multi-component reactions catalyzed by Lewis acids like bismuth(III) triflate can provide a green and efficient route to fused pyrimidine derivatives. scirp.org

In the context of this compound, catalytic methods can be applied to both the ring formation and the introduction of the pyridinyl moiety. For example, a catalytic one-pot synthesis could involve the reaction of a β-dicarbonyl compound, an amidine, and a pyridinyl-containing building block under the influence of a suitable catalyst. Furthermore, advancements in Suzuki-Miyaura coupling have led to the development of highly active palladium catalysts with specialized ligands that are more resistant to deactivation by nitrogen-containing heterocycles, thus improving the yield and efficiency of the pyridinyl incorporation step. organic-chemistry.org

| Reaction Type | Catalyst Type | Examples | Potential Advantage |

|---|---|---|---|

| Pyrimidine Ring Formation | Lewis Acid | Bismuth(III) triflate | Mild reaction conditions, reusability |

| Suzuki-Miyaura Coupling | Palladium with specialized ligands | Pd complexes with Buchwald or Herrmann-type ligands | Higher yields and tolerance for N-heterocycles |

Microwave-Assisted Synthesis and Flow Chemistry Techniques in Pyrimidine Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. durham.ac.uk This technology has been successfully applied to various aspects of pyrimidine synthesis, including condensation reactions and Suzuki-Miyaura couplings. mdpi.comdurham.ac.uknih.govnih.govrsc.org The synthesis of this compound could be significantly expedited by employing microwave heating for both the initial ring-forming condensation and the subsequent cross-coupling step. mdpi.com

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. beilstein-journals.orgmdpi.comresearchgate.netafricacommons.net In a flow chemistry setup, reagents are continuously pumped through a reactor, where they mix and react. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyridines and pyrimidines. beilstein-journals.orgresearchgate.net A continuous flow process for the synthesis of this compound could involve the sequential pumping of the necessary reagents through heated reactor coils, potentially with immobilized catalysts, to achieve a more efficient and automated synthesis.

| Advanced Technique | Key Advantages | Application in Synthesis of this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. durham.ac.uk | Acceleration of both the pyrimidine ring formation and the Suzuki-Miyaura coupling step. mdpi.com |

| Flow Chemistry | Improved safety, precise control over reaction parameters, ease of scalability, potential for automation. beilstein-journals.orgresearchgate.net | Continuous production through sequential reaction steps in a flow reactor. |

Green Chemistry Principles and Sustainable Synthetic Routes for Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. benthamdirect.comacs.org Key strategies in this endeavor include the use of multicomponent reactions (MCRs), the application of eco-friendly catalysts, and the adoption of energy-efficient reaction conditions. benthamdirect.comnih.govfigshare.com

Multicomponent reactions are particularly attractive as they allow for the construction of complex molecules in a single step from three or more reactants, which reduces waste, saves time, and minimizes energy consumption. acs.orgnih.govfigshare.com For the synthesis of substituted pyrimidines, MCRs that utilize readily available and renewable starting materials, such as alcohols derived from biomass, are at the forefront of sustainable chemistry. acs.orgnih.govfigshare.com

The choice of catalyst plays a pivotal role in the green synthesis of pyrimidines. Heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture and potential for recyclability. The use of ionic liquids as reaction media and catalysts is also a notable green approach, offering benefits such as low volatility and high thermal stability.

Energy-efficient methods like microwave-assisted synthesis have been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of pyrimidine derivatives. nih.gov These techniques align with the green chemistry principle of designing for energy efficiency.

A notable sustainable approach for the synthesis of a variety of pyrimidines involves an iridium-catalyzed multicomponent reaction. acs.orgnih.govfigshare.com This method utilizes amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps to form the pyrimidine ring. acs.orgnih.govfigshare.com This process is highly atom-economical, liberating only hydrogen and water as byproducts. acs.orgnih.govfigshare.com While a specific application of this method for this compound is not detailed in the provided sources, the general applicability to unsymmetrically substituted pyrimidines suggests its potential as a green synthetic route. acs.orgnih.gov

| Green Chemistry Approach | Key Features | Potential Application to Pyrimidine Synthesis |

| Multicomponent Reactions (MCRs) | - Three or more reactants in a single step- High atom economy- Reduced waste and energy consumption | Synthesis of highly substituted pyrimidines from simple precursors. benthamdirect.comacs.orgnih.govfigshare.com |

| Sustainable Catalysts | - Heterogeneous catalysts for easy separation and reuse- Ionic liquids as recyclable reaction media | Facilitating pyrimidine ring formation with minimal environmental impact. |

| Microwave-Assisted Synthesis | - Accelerated reaction rates- Improved yields- Reduced byproduct formation | Efficient synthesis of various pyrimidine derivatives. nih.gov |

| Use of Renewable Feedstocks | - Alcohols derived from biomass | A sustainable source of carbon for the pyrimidine backbone. acs.orgnih.govfigshare.com |

Mechanistic Insights into Key Bond-Forming Reactions

The synthesis of this compound involves key bond-forming reactions, primarily the construction of the pyrimidine ring (annulation) and the introduction of its various substituents (functionalization). Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and controlling the outcome of the synthesis.

The formation of the pyrimidine ring typically proceeds through the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org In the context of a sustainable, iridium-catalyzed multicomponent synthesis, the reaction mechanism involves a series of condensation and dehydrogenation steps. acs.orgnih.govfigshare.com The iridium catalyst facilitates the dehydrogenation of alcohols to form aldehyde and ketone intermediates in situ. These carbonyl compounds then undergo condensation with an amidine to form a dihydropyrimidine (B8664642) intermediate, which is subsequently aromatized through further dehydrogenation to yield the pyrimidine ring. acs.orgnih.govfigshare.com

Functionalization of the pyrimidine ring, such as the introduction of the chloro and pyridinyl groups, can be achieved through various methods. The chloro group is often introduced by treating a corresponding hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride. The pyridinyl group can be incorporated by using a pyridinyl-substituted building block in the initial cyclization reaction or through a post-cyclization cross-coupling reaction.

Regioselectivity is a critical aspect in the synthesis of unsymmetrically substituted pyrimidines like this compound. The substitution pattern on the final product is determined by the regiochemistry of the initial condensation and any subsequent functionalization reactions. In multicomponent reactions, the regioselectivity of the C-C and C-N bond formations is controlled by the nature of the reactants, the catalyst, and the reaction conditions. acs.orgnih.govfigshare.com For instance, in the iridium-catalyzed synthesis from alcohols and amidines, the regioselectivity allows for the preparation of highly and unsymmetrically decorated pyrimidines. acs.orgnih.govfigshare.com

The regioselective functionalization of a pre-formed pyrimidine ring is also a key strategy. For dichloropyrimidine derivatives, nucleophilic aromatic substitution (SNAr) reactions can be controlled to achieve substitution at specific positions. The inherent electronic properties of the pyrimidine ring, influenced by the nitrogen atoms, direct the regiochemical outcome of these reactions. Theoretical and experimental studies on related systems, such as 2,4-dichloroquinazolines, have provided insights into the factors governing regioselectivity in SNAr reactions. mdpi.com

Stereoselectivity is generally not a factor in the synthesis of the aromatic pyrimidine ring itself. However, if chiral centers are present in the substituents or if the synthesis proceeds through chiral intermediates, then stereoselectivity becomes an important consideration. For instance, rhodium-catalyzed asymmetric allylation of pyrimidines can produce chiral acyclic nucleoside analogues with high enantioselectivity. nih.gov

| Factor | Influence on Regioselectivity |

| Reactant Structure | The nature and position of functional groups on the starting materials direct the initial bond formations. |

| Catalyst | The catalyst can influence which reaction pathway is favored, leading to a specific regioisomer. acs.orgnih.govfigshare.com |

| Reaction Conditions | Solvent, temperature, and reaction time can all play a role in controlling the regiochemical outcome. epa.gov |

| Electronic Properties | The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring dictates the preferred sites for nucleophilic attack. mdpi.com |

The final product distribution in a chemical reaction can be governed by either kinetic or thermodynamic control. A reaction under kinetic control yields the product that is formed fastest (i.e., has the lowest activation energy), while a reaction under thermodynamic control yields the most stable product. The reaction conditions, particularly temperature and reaction time, determine which pathway is favored.

In the synthesis of substituted pyrimidines, the formation of different regioisomers can be influenced by kinetic versus thermodynamic factors. For example, in the Sonogashira cross-coupling of a heteropropargyl precursor, the formation of a furan (B31954) derivative was found to be the thermodynamically controlled product, while a pyrazole (B372694) derivative was the kinetically controlled product. epa.gov By carefully selecting the reaction conditions, such as solvent and reaction time, the desired isomer could be selectively obtained. epa.gov

While specific kinetic and thermodynamic data for the synthesis of this compound are not available in the provided search results, general principles can be applied. For instance, a multicomponent reaction leading to the pyrimidine ring is likely to be under kinetic control, especially if it is a one-pot process where the product precipitates out of the reaction mixture, preventing equilibration to a more stable isomer. Conversely, if the reaction is reversible and allowed to proceed for a longer time at a higher temperature, the thermodynamically most stable product would be expected to predominate.

| Control Type | Favored Product | Typical Conditions |

| Kinetic Control | The product that forms the fastest (lowest activation energy). | Low temperature, short reaction time. |

| Thermodynamic Control | The most stable product (lowest Gibbs free energy). | Higher temperature, longer reaction time, reversible conditions. |

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Methyl 6 Pyridin 4 Yl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient (π-deficient) heterocyclic system, which makes it particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when substituted with good leaving groups like halogens. acs.org This reactivity is a cornerstone for the synthesis of a vast number of pyrimidine derivatives. acs.org The presence of the electronegative nitrogen atoms in the ring facilitates the attack of nucleophiles by stabilizing the resulting negatively charged intermediate, known as a Meisenheimer complex. stackexchange.comechemi.com

In pyrimidine systems containing halogen substituents at the C-2, C-4, and C-6 positions, the reactivity towards nucleophilic displacement generally follows the order C-4/C-6 > C-2. acs.orgstackexchange.com For 4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine, the chloro group at the C-4 position is highly activated and serves as the primary site for nucleophilic attack.

Several electronic factors contribute to this enhanced reactivity:

Stabilization of the Meisenheimer Intermediate : Nucleophilic attack at the C-4 position results in a Meisenheimer complex where the negative charge can be delocalized onto both the N-1 and N-3 nitrogen atoms through resonance. The intermediate formed from attack at C-4 can be described by a more stable para-quinoid-like resonance structure, which is more favorable than the ortho-quinoid structure resulting from attack at the C-2 position. acs.org

Orbital Effects : Theoretical studies based on frontier molecular orbital theory suggest that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 and C-6 carbons compared to the C-2 carbon. stackexchange.commdpi.com This indicates that the C-4 position is more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com

Steric Hindrance : The C-2 position is flanked by two ring nitrogen atoms, which can create greater repulsion with an approaching nucleophile compared to the C-4 position, which is adjacent to only one nitrogen. stackexchange.com

This inherent reactivity makes the selective substitution of the C-4 chloro group a reliable and high-yielding process for the functionalization of this pyrimidine scaffold. For instance, studies on analogous 6-aryl-2,4-dichloropyrimidines have demonstrated that amination reactions occur with very high regioselectivity at the C-4 position. acs.org

The pyridin-4-yl group at the C-6 position of the pyrimidine ring plays a significant role in modulating the reactivity of the C-4 chloro group. The pyridine (B92270) ring, particularly when protonated or coordinated to a Lewis acid, is a potent electron-withdrawing group. This property arises from the electronegativity of the nitrogen atom within the aromatic system.

The electron-withdrawing nature of the pyridin-4-yl substituent further deactivates the pyrimidine ring's π-system, increasing the electrophilicity of the carbon atoms, especially the C-4 position. This electronic pull helps to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy of the reaction and increasing the substitution rate. mdpi.com In related systems, it has been observed that electron-withdrawing groups on an aryl substituent at C-6 enhance the reactivity toward nucleophilic substitution. acs.org Conversely, electron-donating groups at the C-6 position have been shown to slightly decrease the reaction rate, although high regioselectivity for C-4 substitution is often maintained. acs.org

The facile displacement of the C-4 chloro group makes this compound a valuable intermediate for the synthesis of a wide array of functionalized pyrimidine derivatives. thieme.denih.gov A variety of nucleophiles can be employed to introduce diverse functional groups at this position, leading to compounds with potentially interesting chemical and biological properties.

Common nucleophilic substitution reactions include:

Amination : Reaction with primary and secondary amines (aliphatic, aromatic, and heteroaromatic) yields 4-amino-pyrimidine derivatives. These reactions are often carried out in the presence of a base. researchgate.net

Alkoxylation/Aryloxylation : Alcohols and phenols, typically in the form of their corresponding alkoxides or phenoxides, can displace the chloride to form ethers. clockss.org

Thiolation : Thiols react to produce 4-thioether-substituted pyrimidines. nih.gov

Carbon-Carbon Bond Formation : While less common via direct SNAr with carbon nucleophiles, the chloro group can be readily displaced in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are mechanistically distinct but achieve a similar substitution outcome. acs.orgnih.gov

The following table summarizes the generation of diverse pyrimidine derivatives from analogous chloropyrimidine systems.

| Nucleophile Class | Specific Nucleophile Example | Resulting Functional Group at C-4 | Reference Compound Class |

| Amines | Aniline | -NH-Ph | 4-Anilino-pyrimidines researchgate.net |

| Amines | Dibutylamine | -N(Bu)₂ | 4-(Dibutylamino)-pyrimidines acs.org |

| Alcohols/Phenols | Sodium Methoxide | -OCH₃ | 4-Methoxy-pyrimidines chemrxiv.org |

| Alcohols/Phenols | p-Methoxyphenol | -O-Ph-OCH₃ | 4-(p-Methoxyphenoxy)-pyrimidines clockss.org |

| Thiols | Thiophenol | -S-Ph | 4-(Phenylthio)-pyrimidines nih.gov |

This versatility allows for the systematic modification of the pyrimidine core, enabling the exploration of structure-activity relationships in various contexts. thieme.de

Electrophilic Aromatic Substitution on the Pyridinyl Moiety and Pyrimidine Ring

Both the pyrimidine and pyridine rings are π-deficient aromatic systems due to the presence of one or more electronegative nitrogen atoms. These nitrogen atoms significantly reduce the electron density of the ring, thereby deactivating them towards electrophilic aromatic substitution (EAS) reactions. stackexchange.comresearchgate.net Consequently, forcing conditions are typically required for such reactions, which often result in low yields. researchgate.net

The regioselectivity of electrophilic attack on both rings is dictated by the need to avoid placing a positive charge on the already electron-deficient nitrogen atoms in the reaction intermediate (the σ-complex or arenium ion).

On the Pyrimidine Ring : The pyrimidine ring is strongly deactivated. Electrophilic substitution is extremely difficult and requires the presence of multiple strong electron-donating (activating) groups on the ring, which are absent in the title compound. researchgate.net If substitution were to occur, it would preferentially take place at the C-5 position. This is because attack at C-2, C-4, or C-6 would lead to a highly unstable resonance structure in the intermediate σ-complex where a positive charge is placed directly on a nitrogen atom. Attack at C-5 allows the positive charge to be distributed across the carbon atoms and the N-1 and N-3 atoms act only inductively to destabilize the intermediate, which is a less unfavorable scenario.

On the Pyridinyl Moiety : The pyridine ring is also deactivated towards EAS, reacting under conditions similar to those required for nitrobenzene. The nitrogen atom directs incoming electrophiles to the C-3 (meta) position. Attack at the C-2 (ortho) or C-4 (para) positions would generate an unstable resonance contributor in the σ-complex with a positive charge on the nitrogen atom. Attack at the C-3 position ensures that the positive charge remains on the carbon atoms of the ring. Therefore, any electrophilic functionalization on the pyridin-4-yl substituent of the title compound would be expected to occur at the C-3' and C-5' positions (meta to the pyrimidine attachment point and ortho to the nitrogen).

The primary challenge in the electrophilic functionalization of this compound is the profound electronic deactivation of both heterocyclic rings.

Low Nucleophilicity : The π-deficient nature of the rings makes them poor nucleophiles, which is a prerequisite for initiating an EAS reaction. researchgate.net Frontier molecular orbital theory suggests that for many azines, the Highest Occupied Molecular Orbital (HOMO) is not a π-orbital, which further explains the low reactivity towards electrophiles. researchgate.net

Reaction Conditions : The harsh conditions (e.g., strong acids, high temperatures) often required for EAS on deactivated rings can lead to side reactions, such as protonation of the ring nitrogens. Protonation further deactivates the rings, making substitution even more difficult. For example, nitration of pyridine requires fuming sulfuric acid at high temperatures and gives a low yield of 3-nitropyridine.

Substituent Effects : The two rings have a mutually deactivating effect on each other. The pyrimidine ring acts as an electron-withdrawing group on the pyridine ring, and the pyridinyl group has an electron-withdrawing effect on the pyrimidine ring, compounding the difficulty of electrophilic attack on either scaffold. Research on the fluorination of pyridines and diazines has shown that substrates containing multiple electron-withdrawing groups often react in very low yields. acs.org

Due to these significant challenges, direct electrophilic aromatic substitution is generally not a viable or practical pathway for the functionalization of this compound. Alternative synthetic strategies, such as building the rings from already functionalized precursors or using metal-catalyzed cross-coupling reactions, are typically employed to introduce substituents that cannot be installed via nucleophilic substitution.

Organometallic Cross-Coupling Reactions at C-6 (Pyridin-4-yl) and C-4 (Chloro) Positions

The this compound scaffold possesses two primary sites susceptible to organometallic cross-coupling reactions: the C-4 position, activated by the chloro leaving group, and the C-6 pyridin-4-yl ring, which can also participate in certain coupling reactions. The electron-deficient nature of the pyrimidine ring renders the C-4 chloro substituent highly reactive towards palladium-catalyzed cross-coupling reactions, generally showing greater reactivity than the C-2 position. acs.org This regioselectivity allows for the sequential and controlled introduction of various substituents.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the arylation or heteroarylation of the pyrimidine core by reacting the C-4 chloro atom with an organoboron reagent, typically an aryl or heteroaryl boronic acid. This palladium-catalyzed reaction is widely employed for the synthesis of diverse pyrimidine derivatives. researchgate.netmdpi.com

The reaction generally proceeds with high regioselectivity at the C-4 position of 4,6-dichloropyrimidines. researchgate.net For substrates like 4-chloro-6-substituted pyrimidines, the reaction efficiently yields 4,6-disubstituted products. researchgate.net The choice of catalyst, base, and solvent system is crucial for achieving high yields. Common catalysts include palladium complexes like Pd(PPh₃)₄ and Pd(OAc)₂, often paired with phosphine (B1218219) ligands. researchgate.netmdpi.com A variety of bases such as K₃PO₄, K₂CO₃, and Na₂CO₃ are used, with solvents like 1,4-dioxane, toluene, and ethanol (B145695) being common. mdpi.comacademie-sciences.fr Microwave irradiation has also been shown to accelerate these transformations. researchgate.net

Detailed research findings on analogous 4-chloro-6-arylpyrimidine systems demonstrate the versatility of this reaction.

Table 1: Examples of Suzuki-Miyaura Coupling on Substituted Chloropyrimidines

| Starting Material | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | mdpi.com |

| 2,4,6-trichloropyrido[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene | 71 (di-arylated) | academie-sciences.fr |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a powerful method for introducing alkyne moieties onto the pyrimidine ring, forming a C(sp)-C(sp²) bond. This reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with the aryl halide at the C-4 position. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of various functional groups, making it valuable in the synthesis of complex molecules and natural products. wikipedia.orgnih.gov

While specific examples on this compound are not prevalent, the reactivity of the C-4 chloro group makes it a suitable substrate for this transformation. Studies on related heterocyclic systems, such as 4-chloroquinazolines, demonstrate successful Sonogashira coupling with terminal alkynes using catalysts like Pd(PPh₃)₄ and CuI in the presence of a base like Cs₂CO₃ or triethylamine. researchgate.net The reaction is pivotal for creating extended π-systems and for the synthesis of precursors to more complex structures. rsc.org

Table 2: Representative Sonogashira Coupling Reactions on Heterocyclic Halides

| Halide Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-2-phenylquinazoline | Phenylacetylene | Pd(PPh₃)₄, CuI | Cs₂CO₃ | DMF | High | researchgate.net |

| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Phenylacetylene | Pd(PPh₃)₂(Cl)₂, CuI | Diisopropylamine | THF | 80 | rsc.org |

Buchwald-Hartwig Amination for Nitrogen-Containing Analogs

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. This reaction is essential for synthesizing nitrogen-containing analogs of this compound by replacing the C-4 chloro group with a primary or secondary amine. researchgate.net The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

This methodology has been successfully applied to various chloropyrimidines and other chloro-substituted N-heterocycles. For instance, a highly regioselective amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors substitution at the C-4 position. acs.org Similarly, the amination of 4-chloropyrrolopyrimidines with various anilines proceeds well in water under acidic conditions, showcasing the reaction's versatility. nih.gov The choice of ligand is critical, with bulky electron-rich phosphines often providing the best results.

Table 3: Examples of Buchwald-Hartwig Amination on Chloro-N-Heterocycles

| Chloro-Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6-(4-Fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂/dppb | LiHMDS | THF | 95 | acs.org |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | None (HCl promoted) | None | Water | 85 | nih.gov |

Stille Coupling and Negishi Coupling Applications

The Stille and Negishi couplings are powerful C-C bond-forming reactions that offer alternatives to the Suzuki coupling, each utilizing different organometallic reagents.

The Stille coupling employs organostannanes (R-SnR'₃) as the coupling partners for the aryl halide. organic-chemistry.org A key advantage is the stability and tolerance of organostannane reagents to a wide range of functional groups. The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetallation, and reductive elimination. researchgate.net For halopyrimidines, a strong preference for reaction at the C-4 position has been observed in Stille couplings. researchgate.net

The Negishi coupling utilizes organozinc reagents (R-ZnX), which are among the most reactive organometallic nucleophiles used in palladium-catalyzed cross-couplings. youtube.com This high reactivity allows for the coupling of less reactive chlorides and can often proceed under very mild conditions. organic-chemistry.org The methodology has been effectively applied to the synthesis of substituted bipyridines from 2-chloropyridines, demonstrating its utility for related heterocyclic systems. organic-chemistry.org

While specific applications of these reactions on this compound are not extensively documented, the known reactivity of the C-4 chloro position suggests it is a highly viable substrate for both Stille and Negishi couplings to introduce a wide variety of alkyl, vinyl, and aryl groups.

Other Significant Chemical Transformations and Functional Group Interconversions

Beyond cross-coupling reactions, the this compound molecule can undergo other transformations, primarily involving the pyrimidine and pyridine ring systems.

Oxidation and Reduction Reactions

The pyrimidine and pyridine rings within the molecule present sites for oxidation and reduction reactions, although these transformations are less common than cross-coupling.

Oxidation: The nitrogen atoms in both the pyrimidine and pyridine rings are susceptible to oxidation, typically to form N-oxides. However, the electron-deficient nature of the pyrimidine ring makes its oxidation more challenging than that of the pyridine ring. Alkyl-substituted pyrimidines can undergo oxidation of the alkyl group to a carboxylic acid in the presence of strong oxidizing agents like KMnO₄. researchgate.net The pyrimidine ring itself can be oxidized under specific biological or chemical conditions, for example, with osmium tetroxide, which can lead to the formation of dihydroxy-pyrimidone derivatives. nih.gov There is also evidence for one-electron oxidation reactions of pyrimidine bases in DNA, leading to degradation products. nih.gov

Reduction: The pyrimidine ring is more readily reduced than benzene (B151609) or pyridine due to its lower aromaticity. researchgate.net Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) can lead to di- or tetrahydro-pyrimidine derivatives. researchgate.net In biological systems, enzymes like dihydropyrimidine (B8664642) dehydrogenases catalyze the reduction of the C5-C6 double bond in pyrimidines like uracil (B121893) and thymine. umich.edu The chloro-substituent at the C-4 position can also be a site for reduction (hydrodechlorination), replacing the chlorine atom with hydrogen, which can occur as a side reaction or a desired transformation during catalytic processes.

Functional Group Modifications on Pyrimidine and Pyridinyl Rings

The reactivity of this compound is primarily dictated by the presence of the electron-deficient pyrimidine ring, the reactive chloro substituent, the acidic methyl group, and the basic pyridinyl moiety. These features allow for a variety of functional group modifications.

The most prominent reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrimidine ring. The chlorine atom at this position is activated towards displacement by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. This makes it a versatile precursor for the synthesis of a wide array of 4-substituted pyrimidine derivatives. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloro group, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

The methyl group at the C2 position of the pyrimidine ring, while generally less reactive than the chloro group, can undergo reactions under specific conditions. Its protons are weakly acidic and can be removed by a strong base to generate a carbanion. This intermediate can then react with various electrophiles. For instance, condensation reactions with aldehydes, such as an aldol (B89426) condensation, can be envisioned to introduce new carbon-carbon bonds at this position.

The pyridinyl ring at the C6 position offers another site for functionalization. The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. Electrophilic aromatic substitution on the pyridine ring is also a possibility, although the electron-withdrawing effect of the pyrimidine ring might deactivate the pyridine ring towards such reactions. The precise regioselectivity of such substitutions would be influenced by the directing effects of the nitrogen atom and the pyrimidine substituent.

Below is a table summarizing potential functional group modifications for this compound based on the reactivity of similar heterocyclic systems.

| Reaction Type | Reagent/Conditions | Modified Position | Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines (R-NH2), Base | C4 (Pyrimidine) | 4-Amino-2-methyl-6-(pyridin-4-yl)pyrimidine |

| Nucleophilic Aromatic Substitution | Alkoxides (R-O⁻), Alcohol | C4 (Pyrimidine) | 4-Alkoxy-2-methyl-6-(pyridin-4-yl)pyrimidine |

| Nucleophilic Aromatic Substitution | Thiolates (R-S⁻) | C4 (Pyrimidine) | 4-(Alkyl/Arylthio)-2-methyl-6-(pyridin-4-yl)pyrimidine |

| Aldol Condensation | Aldehyde (R-CHO), Strong Base | C2-Methyl (Pyrimidine) | 4-Chloro-2-(2-hydroxy-2-R-ethyl)-6-(pyridin-4-yl)pyrimidine |

| N-Alkylation | Alkyl Halide (R-X) | N (Pyridine) | 4-(4-Chloro-2-methylpyrimidin-6-yl)-1-alkylpyridinium halide |

Photochemical Reactivity Studies

The photochemical behavior of this compound has not been extensively documented in dedicated studies. However, insights into its potential photoreactivity can be drawn from the known photochemistry of its constituent heterocyclic rings: pyrimidine and pyridine.

Upon absorption of ultraviolet (UV) light, molecules containing pyrimidine and pyridine rings can undergo a variety of photochemical transformations. For chloropyrimidines, a potential photoreaction is the homolytic cleavage of the carbon-chlorine bond. This process would generate a pyrimidinyl radical and a chlorine radical. The pyrimidinyl radical could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization.

The pyridine moiety can also exhibit photoreactivity. Irradiation of pyridines can lead to photoisomerization, potentially forming Dewar pyridine or other valence isomers. Furthermore, in the presence of a photosensitizer, pyridinyl radicals can be generated, which can then participate in C-C bond-forming reactions.

Given the lack of direct experimental data, the following table outlines plausible photochemical reactions based on the general behavior of related heterocyclic compounds.

| Photochemical Process | Potential Intermediate | Potential Product(s) |

|---|---|---|

| C-Cl Bond Homolysis | Pyrimidinyl radical, Chlorine radical | 2-Methyl-6-(pyridin-4-yl)pyrimidine, Dimerized products |

| Photoisomerization | Dewar pyridine isomer | Positional isomers of the pyridinyl moiety |

| Photosensitized Radical Formation | Pyridinyl radical | C-C coupled products |

Further experimental investigation is required to fully elucidate the specific photochemical transformation pathways of this compound.

Derivatives and Analogs: Design, Synthesis, and Structural Insights

Design Strategies for Modulating the Pyrimidine (B1678525) Core and Substituents

The rational design of derivatives is crucial for tuning the biological efficacy and pharmacokinetic profile of the parent compound. Strategies often focus on systematic modifications of the pyrimidine core and its substituents to explore the structure-activity relationship (SAR).

Systematic variation of the substituents on the pyrimidine ring is a fundamental approach to creating a diverse library of analogs. The primary sites for modification on the 4-chloro-2-methyl-6-(pyridin-4-yl)pyrimidine scaffold are the chloro and methyl groups. The chlorine atom at the 4-position is a particularly attractive site for modification as it can be readily displaced by various nucleophiles.

Researchers have explored replacing the 4-chloro group with a range of moieties, including different amines, to generate novel derivatives. This approach has been instrumental in the development of kinase inhibitors, where the substituent at this position can interact with the hinge region of the kinase. The methyl group at the 2-position can also be varied, although this generally requires synthesis from a different starting material. Modifications at this position can influence the compound's steric and electronic properties.

A variety of substituents can be introduced at the 4-position of the pyrimidine ring to explore their impact on biological activity. Below is a table of representative examples of such modifications.

| R Group (at C4) | Resulting Compound Class | Potential Interactions |

| -NH-Aryl | 4-Anilino-pyrimidines | Hydrogen bonding, pi-stacking |

| -NH-Heteroaryl | 4-(Heteroarylamino)pyrimidines | Varied electronic and steric profiles |

| -OR | 4-Alkoxy/Aryloxy-pyrimidines | Altered solubility and metabolic stability |

| -SR | 4-Thioether-pyrimidines | Potential for specific sulfur interactions |

Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. spirochem.comcambridgemedchemconsulting.com This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. In the context of this compound, isosteric replacements can be considered for both the pyrimidine and the pyridinyl rings.

For the pyrimidine ring, one could envision replacing a nitrogen atom with a CH group, leading to a substituted pyridine (B92270). Conversely, within the pyridinyl substituent, the nitrogen atom's position could be moved to generate pyridin-2-yl or pyridin-3-yl analogs, which could significantly alter the molecule's vectoral properties and ability to form hydrogen bonds. Another common isosteric replacement is the substitution of a CH group in a ring with a nitrogen atom, a strategy that can modulate the compound's polarity and metabolic stability.

The following table illustrates potential isosteric replacements for the core structures.

| Original Moiety | Isosteric Replacement | Rationale |

| Pyrimidine Ring | Phenyl Ring | Reduce polarity, increase lipophilicity |

| Pyridin-4-yl | Phenyl Ring | Remove hydrogen bond acceptor |

| Pyridin-4-yl | Thiazolyl Ring | Introduce different heteroatomic interactions |

| Methyl Group | Trifluoromethyl Group | Increase metabolic stability, alter electronics |

Synthesis of Diversified this compound Derivatives

The synthesis of a diverse range of derivatives is essential for thorough SAR studies. Various synthetic methodologies have been developed to facilitate the creation of libraries of analogs based on the this compound scaffold.

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of compounds. capes.gov.br For the this compound core, a library of derivatives can be efficiently generated by parallel synthesis. The reactive chlorine atom at the 4-position is particularly amenable to this approach. A common strategy involves reacting the parent compound with a diverse set of amines or alcohols in a multi-well plate format. This allows for the creation of a large library of analogs with varied substituents at the C4 position. Solid-phase synthesis can also be employed, where the pyrimidine core is attached to a resin, allowing for easy purification after each reaction step. capes.gov.br

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. While the direct synthesis of this compound via a one-pot MCR from simple precursors is challenging, MCRs can be used to elaborate the core structure. For instance, a precursor to the pyridinylpyrimidine core could be synthesized via an MCR, which is then further modified to yield the final product. A one-pot synthesis for similar 4-chloro-2-(trichloromethyl)pyrimidines has been reported, which involves a sequential acylation/intramolecular cyclization followed by treatment with POCl3. researchgate.netsciprofiles.com This type of one-pot procedure can be seen as a step towards the efficiency of MCRs.

Conformational Analysis and Stereochemical Considerations of Derivatives

Substituents on either ring can significantly influence the preferred conformation. Bulky substituents adjacent to the inter-ring bond can create steric hindrance, forcing the rings into a non-planar arrangement. The electronic nature of the substituents can also play a role through resonance effects that may favor planarity. The introduction of chiral centers, for example by using a chiral amine to displace the 4-chloro group, adds another layer of complexity. The resulting diastereomers can have different biological activities due to their distinct three-dimensional arrangements. Computational modeling and techniques like X-ray crystallography and NMR spectroscopy are crucial tools for studying the conformational preferences and stereochemistry of these derivatives.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Methyl 6 Pyridin 4 Yl Pyrimidine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For 4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine, HRMS provides an exact mass measurement, which is then compared to the theoretical mass calculated from its molecular formula (C₁₀H₈ClN₃).

The technique can distinguish between molecules with the same nominal mass but different elemental compositions due to the slight mass differences between isotopes. Typically, electrospray ionization (ESI) is used to generate protonated molecular ions, [M+H]⁺. The measured mass-to-charge ratio (m/z) for the target compound would be expected to be very close to the calculated value, typically within a tolerance of 5 ppm, thus confirming the molecular formula.

Table 1: Theoretical Isotopic Mass Data for C₁₀H₈ClN₃

| Ion Formula | Isotope Composition | Calculated Mass (Da) |

|---|---|---|

| [C₁₀H₉³⁵ClN₃]⁺ | ¹²C₁₀ ¹H₉ ³⁵Cl₁ ¹⁴N₃ | 206.0536 |

The presence of chlorine is readily identified by the characteristic isotopic pattern, with the [M+H]⁺ and [M+2+H]⁺ peaks appearing in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum provides information on the number and electronic environment of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the methyl group, the pyrimidine (B1678525) ring proton, and the protons of the pyridine (B92270) ring. The symmetry of the pyridin-4-yl group results in two sets of chemically equivalent protons, creating an AA'BB' system.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (pyrimidine) | ~2.8 | Singlet (s) | 3H |

| H-5 (pyrimidine) | ~7.7 | Singlet (s) | 1H |

| H-2', H-6' (pyridine) | ~8.8 | Doublet (d) | 2H |

| H-3', H-5' (pyridine) | ~7.9 | Doublet (d) | 2H |

Predicted shifts are based on typical values for substituted pyrimidine and pyridine systems and may vary based on solvent and concentration.

The downfield chemical shift of the pyridine protons (H-2'/H-6') is due to the deshielding effect of the electronegative nitrogen atom. The single proton on the pyrimidine ring appears as a singlet, and the methyl protons also appear as a sharp singlet.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound is expected to display ten distinct signals, corresponding to each carbon atom in the structure. The chemical shifts are heavily influenced by the electronegativity of adjacent atoms (N, Cl) and the aromatic nature of the rings. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~25 |

| C-5 | ~115 |

| C-3', C-5' | ~122 |

| C-4' | ~145 |

| C-2', C-6' | ~151 |

| C-4 | ~162 |

| C-6 | ~164 |

| C-2 | ~169 |

Predicted shifts are based on additivity rules and data from similar heterocyclic systems. testbook.com

Carbons directly attached to nitrogen (C-2, C-6, C-2', C-6') and chlorine (C-4) are significantly deshielded and appear at the downfield end of the spectrum. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu A key correlation would be observed between the adjacent protons on the pyridine ring (H-2'/H-6' with H-3'/H-5'), confirming their connectivity. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.edu It allows for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, the proton signal at ~2.8 ppm would correlate with the carbon signal at ~25 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations would include:

The methyl protons (~2.8 ppm) to C-2 and C-6 of the pyrimidine ring.

The pyrimidine H-5 proton (~7.7 ppm) to C-4, C-6, and the pyridinyl C-4'.

The pyridine protons H-3'/H-5' (~7.9 ppm) to the pyrimidine C-6, confirming the connection point between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net A NOESY spectrum could show a correlation between the pyrimidine H-5 proton and the ortho-protons of the pyridine ring (H-3'/H-5'), providing information about the preferred conformation and the dihedral angle between the two rings in solution.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint that helps identify functional groups. youtube.com The spectrum of this compound would exhibit characteristic absorption bands corresponding to its aromatic rings and substituents. pw.edu.plresearchgate.net

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100–3000 | C-H stretching | Aromatic (Pyridine & Pyrimidine) |

| 2980–2850 | C-H stretching | Aliphatic (Methyl) |

| 1600–1450 | C=C and C=N stretching | Aromatic Rings |

| 1470–1450 | C-H bending | Methyl |

| 850–750 | C-Cl stretching | Aryl Halide |

Values are approximate ranges for the specified functional groups. libretexts.org

The presence of sharp peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the heterocyclic rings. The C-H stretching vibrations for the aromatic rings appear above 3000 cm⁻¹, while the aliphatic methyl C-H stretch is observed just below 3000 cm⁻¹. libretexts.org A distinct band in the lower frequency region (typically below 850 cm⁻¹) can be attributed to the C-Cl stretching vibration. nist.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

In such structures, the pyrimidine and the adjacent aromatic ring are typically not coplanar. The dihedral angle between the planes of the two rings is a key structural parameter. The analysis would also confirm bond lengths and angles, which can be compared to standard values for similar chemical fragments. For instance, the C-Cl bond length and the bond lengths within the heterocyclic rings would be determined with high precision.

Table 5: Crystallographic Data for the Analogue 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈ClF₃N₂O |

| Crystal System | Tetragonal |

| Space Group | I̅4 |

| a (Å) | 23.280(6) |

| c (Å) | 4.7191(15) |

| Volume (ų) | 2557.6(15) |

This crystallographic data provides a solid model for the likely packing and conformational properties of this compound in the solid state.

Crystal Packing and Intermolecular Interactions

The crystal packing of pyrimidine derivatives is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. In the crystal structure of a related compound, 4-(4-Chloro-phen-yl)-6-(methyl-sulfan-yl)pyrimidin-2-amine, molecules are linked into ribbons by intermolecular N-H⋯N hydrogen bonds. These ribbons are further connected into a two-dimensional undulating layer-like structure by weak C-H⋯S contacts. Additionally, offset face-to-face π-π stacking interactions are observed between the benzene (B151609) and pyrimidine rings of adjacent molecules. nih.gov

For derivatives of 4-methylpiperidine (B120128) and 4-chloropiperidine, hydrogen bonds play a crucial role in the formation of their hydrate (B1144303) crystal structures. rsc.org The presence of a nitrogen atom in the pyrimidine ring and the pyridine ring of this compound suggests the potential for significant hydrogen bonding in its crystal structure, particularly in the presence of protic solvents or functional groups capable of hydrogen bond donation. The chlorine substituent can also participate in halogen bonding, further influencing the crystal packing.

Precise Bond Lengths, Bond Angles, and Torsional Angles

Precise bond lengths, bond angles, and torsional angles are fundamental to understanding the three-dimensional structure of a molecule. While specific experimental data for this compound is unavailable, theoretical calculations and experimental data from analogous structures can provide estimations.

For instance, in the computationally optimized structure of a similar pyrimidine derivative, the bond lengths and angles are determined by the hybridization of the constituent atoms and the electronic effects of the substituents. The dihedral angle between the pyrimidine and an attached phenyl ring in 4-(4-Chloro-phen-yl)-6-(methyl-sulfan-yl)pyrimidin-2-amine is a critical parameter, found to be 3.99 (4)°. nih.gov This small dihedral angle indicates a nearly coplanar arrangement of the two rings, which can facilitate π-electron delocalization between them. A similar planarity would be expected between the pyrimidine and pyridine rings of this compound.

Interactive Data Table of Hypothetical Bond Parameters for this compound based on related structures:

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C | Cl | ~1.74 | |

| Bond Length | C (pyrimidine) | C (pyridine) | ~1.48 | |

| Bond Angle | N (pyrimidine) | C | C | ~120 |

| Torsional Angle | C (pyrimidine) | C (pyrimidine) | C (pyridine) | N (pyridine) |

Note: These values are estimations based on data from related pyrimidine derivatives and are for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. Pyrimidine derivatives typically exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the nature of substituents and the solvent environment.

Studies on related 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have demonstrated strong emission solvatochromism, where the emission wavelength shifts with the polarity of the solvent. acs.orgnih.gov This phenomenon is attributed to the formation of an intramolecular charge-separated emitting state. acs.orgnih.gov For compounds with electron-donating groups, the solvatochromic behavior is influenced not only by solvent polarity but also by hydrogen bonding parameters of the solvent. acs.orgnih.gov Given the presence of the electron-withdrawing chloro group and the pyridine ring, this compound is also expected to exhibit solvatochromic effects, although the extent may differ. The interaction with protic solvents could lead to significant shifts in the absorption and emission spectra.

Advanced Spectroscopic Techniques and Their Application (e.g., Raman Spectroscopy, EPR Spectroscopy if applicable)

While specific data for this compound is not available, advanced spectroscopic techniques could provide deeper insights into its molecular structure and properties.

Raman Spectroscopy: This technique would be valuable for probing the vibrational modes of the molecule. Characteristic Raman bands for the pyrimidine and pyridine ring stretching and deformation modes, as well as the C-Cl stretching vibration, would be expected. These vibrational frequencies are sensitive to the molecular conformation and intermolecular interactions, and could complement information obtained from X-ray crystallography.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is applicable to species with unpaired electrons. While this compound itself is a closed-shell molecule and would not be EPR active, this technique could be used to study any radical ions or triplet states formed upon chemical or photochemical processes.

Computational Chemistry and Theoretical Studies on 4 Chloro 2 Methyl 6 Pyridin 4 Yl Pyrimidine

Molecular Dynamics Simulations for Conformational Sampling and Stability

There is no available research that has utilized molecular dynamics simulations to investigate the conformational flexibility, sampling, or thermodynamic stability of 4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine.

Reaction Pathway Prediction and Transition State Analysis

Similarly, the literature search did not yield any computational studies focused on elucidating the reaction mechanisms involving this compound or analyzing the transition states of its potential chemical transformations.

While computational studies have been performed on various other pyrimidine (B1678525) derivatives, the strict focus on this compound reveals a gap in the current scientific literature. The synthesis and basic properties of this and related compounds are noted in chemical databases, but the specific, in-depth theoretical analyses requested are not available at this time.

Energetics of Key Reaction Steps

To elaborate on this section, research detailing the computational investigation of reaction pathways involving this compound would be required. This would include calculations of transition state energies, activation barriers, and reaction enthalpies for processes such as nucleophilic substitution at the chloro-substituted carbon. Such data is typically presented in the form of potential energy surface diagrams and tables of calculated energetic values.

QSAR (Quantitative Structure-Activity Relationships) Modeling in a Chemical Reactivity Context

This section would necessitate a study where a series of compounds related to this compound have been synthesized and their chemical reactivity experimentally measured. Subsequently, a QSAR model would be developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with the observed reactivity. The generation of a data table for this section would depend on the availability of the specific descriptors and their coefficients from such a study.

In Silico Design and Prediction of Novel Derivatives with Desired Reactivity

Content for this section would be based on computational studies that use the foundational knowledge of the structure-reactivity relationships of this compound to design new molecules. This would involve in silico modifications of the parent structure and subsequent prediction of their reactivity profiles using computational methods. A data table in this context would typically list the designed derivatives and their predicted properties.

Applications of 4 Chloro 2 Methyl 6 Pyridin 4 Yl Pyrimidine in Organic Synthesis and Material Science

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The presence of a reactive chloro group on the pyrimidine (B1678525) ring positions 4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine as a crucial intermediate for the synthesis of more elaborate heterocyclic structures. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, a reaction widely exploited in the construction of diverse molecular frameworks. stackexchange.comjocpr.com This reactivity allows for the introduction of various functional groups, paving the way for the creation of a wide array of substituted pyrimidine derivatives.

The general reactivity of chloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions is well-documented. stackexchange.com The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. This process typically proceeds through a Meisenheimer-like intermediate. For pyrimidines, substitution at the 4-position is generally favored over the 2-position. stackexchange.com

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Amines | 4-Amino-2-methyl-6-(pyridin-4-yl)pyrimidine derivatives | Varies, often with a base |

| Alkoxides | 4-Alkoxy-2-methyl-6-(pyridin-4-yl)pyrimidine derivatives | Corresponding alcohol and a base |

| Thiolates | 4-Thioether-2-methyl-6-(pyridin-4-yl)pyrimidine derivatives | Thiol and a base |

Precursor for Pyridine-Fused Heterocycles

Pyridine-fused heterocycles are of significant interest due to their diverse biological activities and applications in materials science. ias.ac.incore.ac.uk this compound can serve as a precursor for the synthesis of such fused systems. scinito.ai By choosing appropriate nucleophiles that contain a second reactive site, intramolecular cyclization reactions can be initiated following the initial nucleophilic substitution.

For instance, reaction with a binucleophile like a substituted aminopyridine could lead to the formation of a pyridopyrimidine scaffold. These fused heterocyclic systems are prevalent in many biologically active molecules. nih.gov The synthetic strategy often involves the initial displacement of the chloride, followed by a subsequent ring-closing reaction.

| Starting Material | Reagent | Fused Heterocycle Product |

|---|---|---|

| This compound | 2-Amino-3-hydroxypyridine | Pyrido[2,3-d]pyrimidine derivative |

| This compound | Anthranilic acid | Pyrimido[4,5-b]quinoline derivative |

Building Block for Polycyclic Aromatic Nitrogen Heterocycles

The synthesis of polycyclic aromatic nitrogen heterocycles (PANHs) is an area of active research, driven by their interesting electronic and photophysical properties. nih.gov The pyridinylpyrimidine scaffold can be elaborated into larger, more complex polycyclic systems. Through sequential reactions, additional aromatic rings can be annulated onto the initial core structure.

For example, after substitution of the chloro group, further functionalization of the methyl group or the pyridine (B92270) ring can be undertaken. Cross-coupling reactions, such as Suzuki or Stille couplings, on a suitably functionalized derivative of this compound could be employed to introduce aryl or heteroaryl substituents, which can then undergo intramolecular cyclization to form polycyclic structures.

Ligand Design and Coordination Chemistry Applications

The nitrogen atoms in both the pyridine and pyrimidine rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry. wikipedia.orgjournalononcology.org The presence of multiple coordination sites allows for the formation of stable complexes with a variety of metal ions. wikipedia.orgjscimedcentral.com

Metal Complexation Studies

Pyridinylpyrimidine derivatives can act as bidentate or even tridentate ligands, depending on the conformation and the nature of the metal center. journalononcology.orgdntb.gov.ua The nitrogen atoms of the pyridine ring and one of the pyrimidine nitrogens can chelate to a metal ion, forming a stable five- or six-membered ring. rsc.org

Studies on similar pyridinyl-containing ligands have shown their ability to form complexes with a range of transition metals, including but not limited to ruthenium, palladium, copper, and iron. rsc.orgnih.gov The electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the pyrimidine and pyridine rings.

| Metal Ion | Potential Coordination Mode | Resulting Complex Geometry |

|---|---|---|

| Pd(II) | Bidentate (Npyridine, Npyrimidine) | Square planar |

| Ru(II) | Bidentate (Npyridine, Npyrimidine) | Octahedral (with other ligands) |

| Cu(I) | Bidentate (Npyridine, Npyrimidine) | Tetrahedral |

Catalytic Applications of Derived Complexes

Metal complexes derived from pyridinylpyrimidine ligands have shown promise in various catalytic applications. unimi.itresearchgate.net The ligand framework can influence the catalytic activity of the metal center by modifying its steric and electronic environment. rsc.org

For example, palladium complexes bearing nitrogen-containing heterocyclic ligands are widely used as catalysts in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. rsc.org By analogy, a palladium complex of this compound or its derivatives could potentially catalyze such transformations. Similarly, iron and ruthenium complexes are known to be active in oxidation and reduction reactions. nih.govunimi.it

Potential in Material Science and Supramolecular Chemistry

The rigid, planar structure of the pyridinylpyrimidine core, combined with its potential for intermolecular interactions, makes it an attractive building block for the construction of supramolecular assemblies and functional materials. nih.govmdpi.comresearchgate.net

The nitrogen atoms can participate in hydrogen bonding, which is a key driving force in the self-assembly of molecules into well-defined architectures. mdpi.comresearchgate.net Furthermore, the aromatic rings can engage in π-π stacking interactions, further stabilizing the supramolecular structures. mdpi.com

By modifying the substituents on the pyridinylpyrimidine scaffold, it is possible to control the nature and directionality of these non-covalent interactions, leading to the formation of diverse supramolecular motifs such as tapes, sheets, and three-dimensional networks. nih.gov These organized structures can exhibit interesting properties, such as luminescence or conductivity, making them suitable for applications in optoelectronics and sensor technology.

Building Blocks for Polymers or Frameworks (e.g., MOFs)

While the direct incorporation of this compound into polymers or as a primary ligand in the synthesis of metal-organic frameworks (MOFs) is not extensively documented in publicly available research, its structural motifs are highly relevant to these fields. The pyridyl group is a classic coordinating moiety for metal ions, a fundamental interaction in the formation of MOFs. nih.gov The chloro-substituent on the pyrimidine ring offers a site for substitution reactions, which could be exploited for polymerization or for post-synthetic modification of a framework.